molecular formula C11H15NO5S B5220082 5-Isopropylsulfamoyl-2-methoxy-benzoic acid

5-Isopropylsulfamoyl-2-methoxy-benzoic acid

Cat. No.: B5220082
M. Wt: 273.31 g/mol
InChI Key: LNFGEJIODQTAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylsulfamoyl-2-methoxy-benzoic acid is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid, featuring an isopropylsulfamoyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylsulfamoyl-2-methoxy-benzoic acid typically involves the following steps:

    Methoxylation: Introduction of a methoxy group to the benzene ring.

    Sulfamoylation: Introduction of the isopropylsulfamoyl group.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the methoxylation step may require the use of methanol and a strong acid catalyst, while the sulfamoylation step may involve the use of isopropylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylsulfamoyl-2-methoxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Isopropylsulfamoyl-2-methoxy-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isopropylsulfamoyl-2-methoxy-benzoic acid involves its interaction with specific molecular targets. The isopropylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the isopropyl group.

    5-Methylsulfonyl-2-methoxybenzoic acid: Similar structure but with a methylsulfonyl group instead of isopropylsulfamoyl.

Uniqueness

5-Isopropylsulfamoyl-2-methoxy-benzoic acid is unique due to the presence of both the isopropylsulfamoyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-methoxy-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-7(2)12-18(15,16)8-4-5-10(17-3)9(6-8)11(13)14/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFGEJIODQTAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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